N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide
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Overview
Description
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their significant biological activities and applications in various fields, including pharmaceuticals, dyes, and polymers .
Preparation Methods
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Chemical Reactions Analysis
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The benzimidazole moiety allows for nucleophilic aromatic substitution reactions, where different substituents can be introduced.
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and antioxidant properties.
Industry: The compound is used in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-Benzimidazol-2-yl)-N-ethylamine: Known for its antimicrobial properties.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Used in the synthesis of various biologically active compounds.
1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone: Utilized in proteomics research.
These compounds share the benzimidazole core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide (CAS No. 338410-87-0) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl2N3O
- Molecular Weight : 334.20 g/mol
- Chemical Structure : The compound features a benzodiazole ring attached to an ethyl group and a dichlorobenzamide moiety, which may contribute to its biological activity.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of tumor cells through multiple mechanisms:
- Proliferation Inhibition : The WST-1 assay demonstrated that this compound significantly reduces the viability of human lung adenocarcinoma A549 cells and human malignant melanoma WM115 cells after 48 hours of exposure.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity. This suggests that this compound triggers programmed cell death pathways in tumor cells.
- DNA Damage : The use of the EpiQuick in situ DNA damage assay indicated that this compound causes substantial DNA damage in treated cells, further contributing to its cytotoxic effects.
The mechanisms underlying the biological activity of this compound may involve:
- Hypoxia Selectivity : Similar to other benzimidazole derivatives, this compound may preferentially target hypoxic tumor environments, enhancing its effectiveness against solid tumors where oxygen levels are low.
- Inhibition of HIF1 : The compound's ability to inhibit hypoxia-inducible factor 1 (HIF1) may play a crucial role in its anticancer activity by disrupting the adaptive responses of tumors to hypoxia.
Data Table
Biological Activity | Cell Line Tested | Assay Type | Result |
---|---|---|---|
Cytotoxicity | A549 | WST-1 Assay | Significant reduction in cell viability |
Apoptosis | WM115 | Caspase 3/7 Assay | Increased apoptotic cell death |
DNA Damage | A549 & WM115 | EpiQuick Assay | Induced substantial DNA damage |
Study 1: Evaluation of Anticancer Properties
A study published in PubMed Central evaluated various benzimidazole derivatives for their anticancer properties. This compound was among the compounds tested. Results indicated that it effectively inhibited tumor cell proliferation and induced apoptosis through caspase-dependent pathways .
Study 2: Hypoxia Selectivity in Tumor Cells
Another investigation focused on the hypoxia-selective properties of benzimidazole derivatives. The study found that this compound exhibited enhanced cytotoxicity in hypoxic conditions compared to normoxic environments. This suggests a potential application as a targeted therapy for solid tumors .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-9(15-20-13-4-2-3-5-14(13)21-15)19-16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOWGQDIXUPDIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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